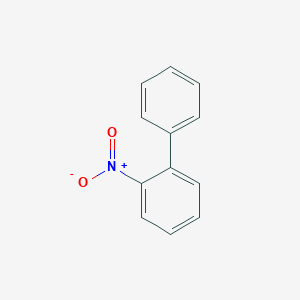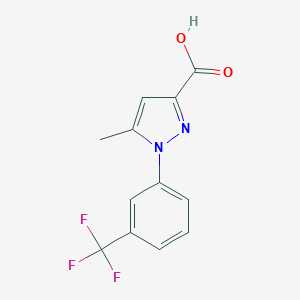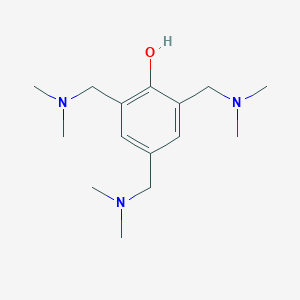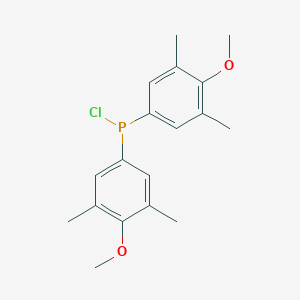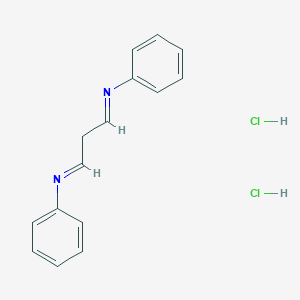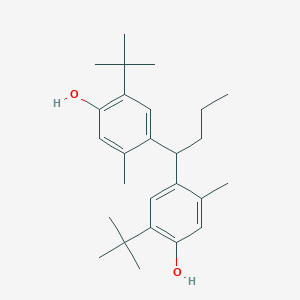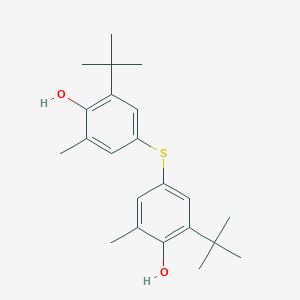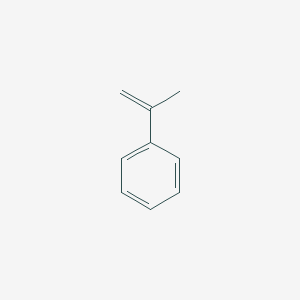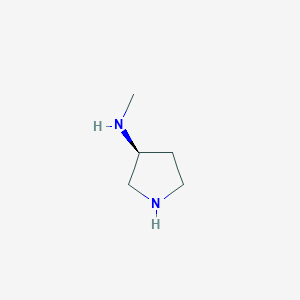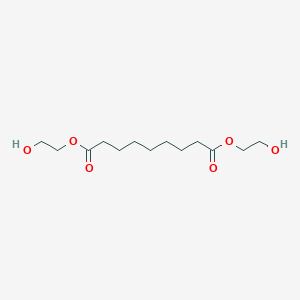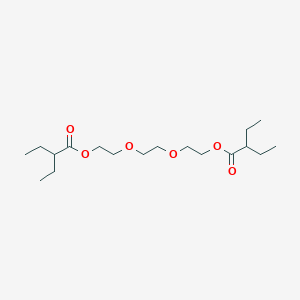
Triethylene glycol bis(2-ethylbutyrate)
Vue d'ensemble
Description
Triethylene glycol bis(2-ethylbutyrate) is an ester that is commonly used in scientific research for its unique properties. It is a clear, colorless liquid that is soluble in water and has a mild odor. This compound is widely used in the laboratory for various applications, including as a solvent, plasticizer, and surfactant. In
Applications De Recherche Scientifique
Polymer Synthesis and Characterization:
- Triethylene glycol reacts with other compounds to form polymeric azoinitiators, suitable for synthesizing telechelics (Walz, Bömer, & Heitz, 1977).
- It is used in synthesizing oligomeric gold(I) acetylide complexes, which form macrocyclic digold(I) complexes. These complexes have potential applications in cation binding (Mohr & Puddephatt, 2004).
- In polymer electrolytes, hyperbranched polymers based on triethylene glycol demonstrate properties such as ionic conductivity, thermal stability, and electrochemical stability, making them suitable for applications in areas like energy storage (Itoh et al., 2001).
Materials Science and Engineering:
- Its derivatives are used in the copolymerization processes in dental composites, influencing the properties of the final material (Lovell et al., 1999).
- A study demonstrated the relationship between the structure and properties of polymer networks based on triethylene glycol derivatives, providing insights into mechanical properties like flexural strength and hardness, relevant to dental materials (Barszczewska-Rybarek & Jurczyk, 2015).
Chemical Synthesis and Applications:
- Triethylene glycol is involved in the depolymerization of polyethylene terephthalate (PET) wastes, which is significant for recycling and sustainability efforts (Mansour & Ikladious, 2002).
- It is used in synthesizing new compounds like triethylene glycol bis(alkyl phosphate)s, which have potential as complexing agents for metal cations, relevant in fields like metallurgy and environmental remediation (Novoměstská et al., 2001).
Propriétés
Numéro CAS |
95-08-9 |
|---|---|
Nom du produit |
Triethylene glycol bis(2-ethylbutyrate) |
Formule moléculaire |
C18H34O6 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
2-[2-[2-(2-ethylbutanoyloxy)ethoxy]ethoxy]ethyl 2-ethylbutanoate |
InChI |
InChI=1S/C18H34O6/c1-5-15(6-2)17(19)23-13-11-21-9-10-22-12-14-24-18(20)16(7-3)8-4/h15-16H,5-14H2,1-4H3 |
Clé InChI |
JEYLQCXBYFQJRO-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)OCCOCCOCCOC(=O)C(CC)CC |
SMILES canonique |
CCC(CC)C(=O)OCCOCCOCCOC(=O)C(CC)CC |
Point d'ébullition |
300 °C |
Color/Form |
LIGHT-COLORED LIQUID |
Densité |
0.9946 at 68 °F (USCG, 1999) 0.9946 @ 20 °C/20 °C |
Point d'éclair |
385 °F (USCG, 1999) 385 °F |
melting_point |
-10 °C |
Autres numéros CAS |
95-08-9 |
Description physique |
Triethylene glycol di-(2-ethylbutyrate) is a light colored liquid. (USCG, 1999) |
Solubilité |
0.02% BY WT IN WATER @ 20 °C |
Pression de vapeur |
5.8 MM HG @ 200 °C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




